(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Final Steps: The intermediate undergoes further reactions to introduce the methanol group and complete the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted pyrazolo[1,5-a]pyridines.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding methyl derivatives.
Scientific Research Applications
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit certain enzymes or receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Pathways Involved: The compound can modulate signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another pyrazolo[1,5-a]pyridine derivative with similar structural features.
6-Bromopyridine-3-methanol: A simpler compound with a bromopyridine core and a methanol group.
Uniqueness
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 266.09 g/mol
- CAS Number : 2168465-26-5
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer Activity | Exhibits selective cytotoxicity against various cancer cell lines. |
Kinase Inhibition | Acts as an inhibitor for several kinases, including AXL and c-MET kinases. |
Neuroprotective Effects | Potential in treating neurodegenerative diseases by inhibiting MARK. |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has shown selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating its potential as a chemotherapeutic agent.
Kinase Inhibition
The compound functions as a selective inhibitor of various protein kinases. Protein kinases are critical in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.
The inhibition of kinases such as AXL and c-MET has been linked to the compound's ability to disrupt signaling pathways involved in tumor progression and metastasis. This mechanism suggests a dual role in both inhibiting tumor growth and preventing metastasis.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.
Case Study: MARK Inhibition
Research indicates that this compound selectively inhibits microtubule affinity regulating kinase (MARK), which plays a role in neurodegenerative processes. In vitro studies demonstrated that treatment with the compound resulted in reduced tau phosphorylation levels, suggesting a mechanism for potential therapeutic effects in Alzheimer's disease.
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3 |
InChI Key |
FQCZNTGRUPRQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)CO)C(=C1)Br |
Origin of Product |
United States |
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